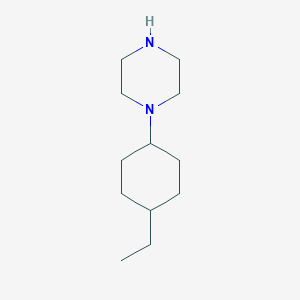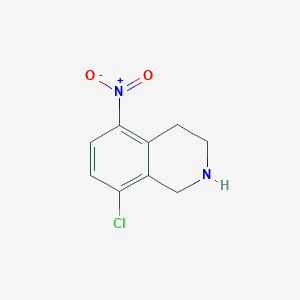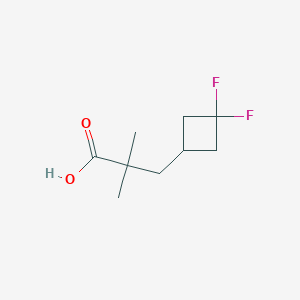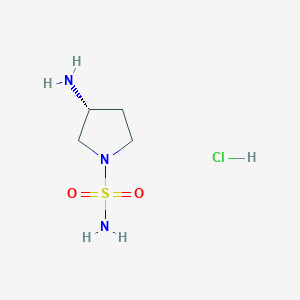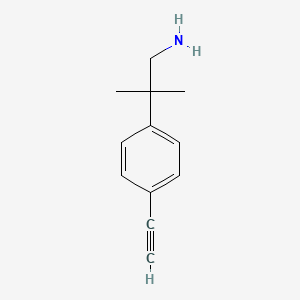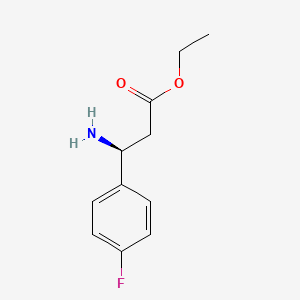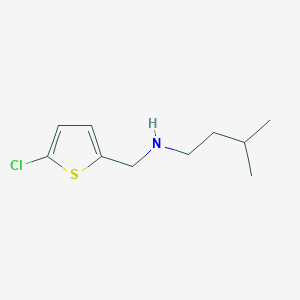
n-((5-Chlorothiophen-2-yl)methyl)-3-methylbutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-Chlorothiophen-2-yl)methyl)-3-methylbutan-1-amine is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Méthodes De Préparation
The synthesis of thiophene derivatives, including N-((5-Chlorothiophen-2-yl)methyl)-3-methylbutan-1-amine, can be achieved through various methods. Some common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Analyse Des Réactions Chimiques
N-((5-Chlorothiophen-2-yl)methyl)-3-methylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where thiophene derivatives react with electrophiles to form substituted thiophenes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-((5-Chlorothiophen-2-yl)methyl)-3-methylbutan-1-amine has various scientific research applications, including:
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: Thiophene derivatives are utilized as corrosion inhibitors and in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of N-((5-Chlorothiophen-2-yl)methyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets and pathways. Thiophene derivatives can modulate various biological pathways, including enzyme inhibition, receptor modulation, and interaction with cellular proteins . The specific molecular targets and pathways depend on the particular application and biological activity of the compound.
Comparaison Avec Des Composés Similaires
N-((5-Chlorothiophen-2-yl)methyl)-3-methylbutan-1-amine can be compared with other thiophene derivatives, such as:
2-Chloro-N-[(5-chlorothiophen-2-yl)methyl]acetamide: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
N-[(5-chlorothiophen-2-yl)methyl]-2-methoxyaniline: Another thiophene derivative with different substituents, resulting in unique applications and activities.
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties.
Propriétés
Formule moléculaire |
C10H16ClNS |
|---|---|
Poids moléculaire |
217.76 g/mol |
Nom IUPAC |
N-[(5-chlorothiophen-2-yl)methyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C10H16ClNS/c1-8(2)5-6-12-7-9-3-4-10(11)13-9/h3-4,8,12H,5-7H2,1-2H3 |
Clé InChI |
VFCRVXXBIJOVGY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCNCC1=CC=C(S1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


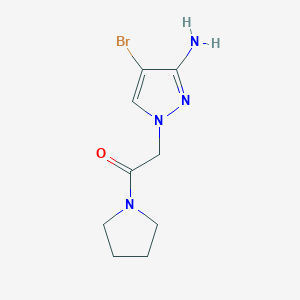
![4-({[4-(4-Chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}methyl)benzoic acid](/img/structure/B13519135.png)
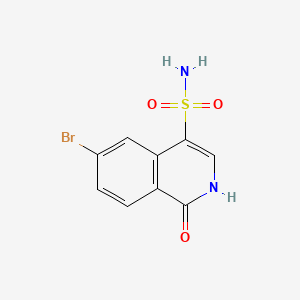
![Methyl 3-amino-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B13519141.png)
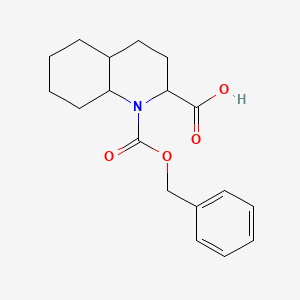
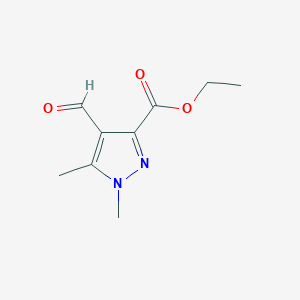
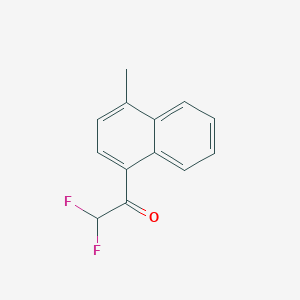
![6-Phenyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B13519169.png)
